8-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy and phenylethyl groups: This can be achieved through nucleophilic substitution reactions.
Final modifications: Any additional functional groups are introduced in the final steps through selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (Nitric acid) or Br2 (Bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield an alcohol.
Scientific Research Applications
8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-HYDROXY-2-[2-(4-METHOXYPHENYL)ETHYL]CHROMONE
- 2-HYDROXY-4-(METHACRYLOYLOXY)BENZOPHENONE
Uniqueness
8-(2-HYDROXY-2-PHENYLETHYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C24H23N5O4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
6-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O4/c1-26-21-20(22(31)27(2)24(26)32)29-13-18(15-9-11-17(33-3)12-10-15)28(23(29)25-21)14-19(30)16-7-5-4-6-8-16/h4-13,19,30H,14H2,1-3H3 |
InChI Key |
OHXRBZNWPNVGFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(C4=CC=CC=C4)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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